Cas no 1554485-62-9 (2-Methylsulfanylpyrido[4,3-D]pyrimidine)
2-Methylsulfanylpyrido[4,3-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-METHYLSULFANYLPYRIDO[4,3-D]PYRIMIDINE
- Pyrido[4,3-d]pyrimidine, 2-(methylthio)-
- 2-Methylsulfanyl-pyrido[4,3-d]pyrimidine
- P18116
- PB40862
- BSJONNQKXXWJNE-UHFFFAOYSA-N
- MFCD28662034
- SCHEMBL15565731
- SY358400
- BS-45192
- 1554485-62-9
- 2-(Methylthio)pyrido[4,3-d]pyrimidine
- 2-(methylsulfanyl)pyrido[4,3-d]pyrimidine
- 2-Methylsulfanylpyrido[4,3-D]pyrimidine
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- MDL: MFCD28662034
- Inchi: 1S/C8H7N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h2-5H,1H3
- InChI Key: BSJONNQKXXWJNE-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C2C=NC=CC2=N1
Computed Properties
- Exact Mass: 177.03606841g/mol
- Monoisotopic Mass: 177.03606841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64
2-Methylsulfanylpyrido[4,3-D]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A838535-100mg |
2-Methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 100mg |
$94.0 | 2025-03-04 | |
| Ambeed | A838535-250mg |
2-Methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 250mg |
$175.0 | 2025-03-04 | |
| Ambeed | A838535-1g |
2-Methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 1g |
$482.0 | 2025-03-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-100mg |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 100mg |
¥593.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-250mg |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 250mg |
¥1042.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-500mg |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 500mg |
¥1780.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-1g |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 1g |
¥2802.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-5g |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 5g |
¥8408.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96546-10g |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 10g |
¥14014.0 | 2024-04-23 | |
| eNovation Chemicals LLC | D641596-10g |
2-methylsulfanylpyrido[4,3-d]pyrimidine |
1554485-62-9 | 97% | 10g |
$2635 | 2024-07-21 |
2-Methylsulfanylpyrido[4,3-D]pyrimidine Suppliers
2-Methylsulfanylpyrido[4,3-D]pyrimidine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-Methylsulfanylpyrido[4,3-D]pyrimidine
Introduction to 2-Methylsulfanylpyrido[4,3-D]pyrimidine (CAS No. 1554485-62-9)
2-Methylsulfanylpyrido[4,3-D]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1554485-62-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[4,3-d]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a methylsulfanyl (methylthio) group in its structure contributes to its unique chemical properties and biological interactions, making it a subject of intense study in drug discovery.
The pyrido[4,3-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which are connected at the 4 and 3 positions, respectively. This structural motif is frequently encountered in natural products and synthetic molecules, often exhibiting remarkable pharmacological effects. The 2-methylsulfanyl substituent at the 2-position of the pyrido[4,3-d]pyrimidine ring introduces a sulfur atom into the system, which can participate in various chemical reactions and biological interactions. Sulfur-containing heterocycles are well-known for their ability to modulate enzyme activity and receptor binding, making them valuable candidates for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 2-methylsulfanylpyrido[4,3-D]pyrimidine. These studies have highlighted the compound's potential as a scaffold for designing small-molecule inhibitors targeting key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The methylsulfanyl group has been shown to enhance binding affinity to certain protein targets by improving hydrophobic interactions and polar contributions to the binding interface.
In the realm of oncology research, 2-methylsulfanylpyrido[4,3-D]pyrimidine has been investigated for its ability to inhibit specific kinases that play crucial roles in tumor growth and progression. Preclinical studies have demonstrated that derivatives of this compound can disrupt signaling pathways such as the PI3K/AKT/mTOR axis and the MAPK/ERK pathway, which are frequently dysregulated in various cancers. The methylsulfanyl moiety appears to play a critical role in modulating the enzyme kinetics of these kinases, potentially leading to the development of next-generation anticancer drugs with improved efficacy and reduced side effects.
Beyond cancer therapy, 2-methylsulfanylpyrido[4,3-D]pyrimidine has shown promise in other therapeutic areas. For instance, it has been explored as a potential inhibitor of enzymes involved in inflammatory processes. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX), this compound may help mitigate inflammatory responses and alleviate associated symptoms.
The synthesis of 2-methylsulfanylpyrido[4,3-D]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate pyridine derivatives and thiourea or thiourea-like compounds, followed by functional group modifications to introduce the methylsulfanyl group. Advances in synthetic methodologies have enabled researchers to access increasingly complex derivatives of this scaffold with tailored biological activities.
The pharmacokinetic properties of 2-methylsulfanylpyrido[4,3-D]pyrimidine are also subjects of interest in drug development. Studies have examined its solubility, stability, metabolic degradation pathways, and distribution within biological systems. These factors are critical for determining the compound's bioavailability and therapeutic window. Modifications to the structure, such as varying the length or type of substituents attached to the pyrido[4,3-d]pyrimidine core, can significantly influence its pharmacokinetic profile.
One particularly intriguing aspect of 2-methylsulfanylpyrido[4,3-D]pyrimidine is its potential for selective toxicity toward cancer cells while sparing healthy tissues. This selectivity is often achieved by fine-tuning the compound's interactions with specific targets expressed on cancer cells but not on normal cells. The methylsulfanyl group has been found to enhance this selectivity by improving binding specificity through steric hindrance or electrostatic interactions with target proteins.
The development of novel analytical techniques has also contributed to our understanding of 2-methylsulfanylpyrido[4,3-D]pyrimidine's behavior in vitro and in vivo. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are commonly employed to characterize the compound's chemical structure and monitor its metabolism within biological systems. These techniques provide valuable insights into how the molecule interacts with biological targets and how it is processed by living organisms.
In conclusion,2-methylsulfanylpyrido[4,3-D]pyrimidine (CAS No. 1554485-62-9) represents a promising lead compound for pharmaceutical research due to its unique structural features and diverse biological activities. The presence of a methylsulfanyl group enhances its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. Ongoing studies continue to explore its therapeutic applications and optimize its pharmacological properties for clinical use.
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